molecular formula C4H4FN3O2 B15331601 3-fluoro-1-methyl-4-nitro-1H-Pyrazole

3-fluoro-1-methyl-4-nitro-1H-Pyrazole

Cat. No.: B15331601
M. Wt: 145.09 g/mol
InChI Key: AYDRWFQLMJPWCB-UHFFFAOYSA-N
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Description

3-fluoro-1-methyl-4-nitro-1H-Pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-1-methyl-4-nitro-1H-Pyrazole typically involves the nitration of a precursor pyrazole compound. One common method includes the reaction of 3-fluoro-1-methylpyrazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful control of temperature and concentration to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-1-methyl-4-nitro-1H-Pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-fluoro-1-methyl-4-nitro-1H-Pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-1-methyl-4-nitro-1H-Pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The nitro group can participate in redox reactions, while the fluorine atom can enhance the compound’s binding affinity to target proteins through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    3-methyl-4-nitro-1H-Pyrazole: Similar structure but lacks the fluorine atom.

    3-fluoro-4-nitro-1H-Pyrazole: Similar structure but lacks the methyl group.

    4-nitro-1H-Pyrazole: Lacks both the fluorine and methyl groups.

Uniqueness

3-fluoro-1-methyl-4-nitro-1H-Pyrazole is unique due to the presence of both the fluorine and nitro groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the nitro group can participate in various redox reactions, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C4H4FN3O2

Molecular Weight

145.09 g/mol

IUPAC Name

3-fluoro-1-methyl-4-nitropyrazole

InChI

InChI=1S/C4H4FN3O2/c1-7-2-3(8(9)10)4(5)6-7/h2H,1H3

InChI Key

AYDRWFQLMJPWCB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)F)[N+](=O)[O-]

Origin of Product

United States

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